Emetine
Overview
Description
Emetine is a natural small molecule isolated from Psychotria ipecacuanha . It is a white bitter poisonous alkaloid and the principal pyridoisoquinoline of ipecac . It has been broadly used for medicinal purposes including cancer treatment and in the treatment of severe invasive amoebiasis .
Synthesis Analysis
The synthetic route of Emetine features a total of 13 steps (10 isolated steps) and was performed without chromatographic purification . The desired Emetine was obtained in 12% overall yield .Molecular Structure Analysis
Emetine has a molecular formula of C29H40N2O4 . It is a well-known isoquinoline-based alkaloid that is mainly extracted from the root of medicinal plants of the Rubiaceae, Alangiaceae, and Icacinaceae families . Structurally, Emetine is significantly similar to the well-known antiviral alkaloids palmatine and berberine .Chemical Reactions Analysis
Emetine exhibits anti-GC effects via regulation of multiple signaling pathways, including MAPKs, Wnt/β‑catenin, Hippo and PI3K/AKT signaling axes .Physical And Chemical Properties Analysis
Emetine has a molecular weight of 480.64 . It is soluble in DMSO .Scientific Research Applications
Anticancer Potential
Emetine, an alkaloid from Psychotria ipecacuanha, has shown promise in cancer research. In leukemia cells, emetine can induce apoptosis and enhance the apoptosis caused by cisplatin, suggesting its potential as a cytotoxic drug either alone or in combination with other chemotherapeutics (Möller et al., 2007). Additionally, it inhibits migration and invasion in human non-small-cell lung cancer cells, partly by modulating MAPK signaling pathways (Kim et al., 2015). This effect involves the downregulation of matrix metalloproteinases, crucial for cancer spread.
Antiviral Properties
Emetine has demonstrated efficacy against various viruses, including SARS-CoV-2. It inhibits viral replication, as seen in its ability to disrupt SARS-CoV-2 mRNA interaction with eIF4E, a cellular protein required for protein translation (Kumar et al., 2021). Furthermore, emetine exhibits activity against other RNA and DNA viruses, indicating its broad-spectrum antiviral potential.
Modulation of Cellular Processes
Emetine impacts various cellular processes. For instance, it affects tissue transaminase activity, as studied in rats (Chatterjee & Ray, 1973). It also shows an immunosuppressive effect on murine thymic cells, which could have implications for its use in therapies requiring immunosuppression (Antoni et al., 1987).
Molecular Mechanisms
Studies have delved into the molecular mechanisms of emetine's action. For example, its effects on the sodium channel blockade contribute to its cardiotoxic properties (Lemmens‐Gruber et al., 1997). Furthermore, emetine's interaction with ribosomal structures has been analyzed, such as in Plasmodium falciparum ribosomes, providing insights into its action at the molecular level (Wong et al., 2014).
Therapeutic Considerations
The therapeutic potential of emetine extends beyond its antiviral and anticancer applications. For instance, its ability to inhibit HIV-1 replication through interference with reverse transcriptase activity highlights its potential in HIV/AIDS treatment (Valadão et al., 2015). Additionally, the drughas been evaluated for its effectiveness against Zika and Ebola viruses, where it inhibits viral replication and entry into cells through multiple mechanisms (Yang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES. | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Emetine | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS RN |
483-18-1, 316-42-7 | |
Record name | (-)-Emetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Emetine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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